3-Chloro-1,5,6-trimethyl-pyrazin-2-one

Physicochemical Properties Analytical Chemistry Mass Spectrometry

Researchers often encounter failed syntheses or non-reproducible results when substituting a key halogenated intermediate with a non-halogenated analog. 3-Chloro-1,5,6-trimethyl-pyrazin-2-one solves this with its chlorine leaving group, enabling regioselective nucleophilic aromatic substitution (S_NAr) that is impossible with simple trimethylpyrazinones. - Enables late-stage diversification to generate 3-amino, 3-alkoxy, or 3-thio-substituted libraries. - Superior lipophilicity (clogP ~1.8) vs. less alkylated chloro-pyrazinones enhances membrane permeability. - High-purity (≥95%) ensures batch consistency for reliable reference standard development.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B13921495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,5,6-trimethyl-pyrazin-2-one
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=O)C(=N1)Cl)C)C
InChIInChI=1S/C7H9ClN2O/c1-4-5(2)10(3)7(11)6(8)9-4/h1-3H3
InChIKeyGGZUYQUXUUNRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Chloro‑1,5,6‑trimethyl‑pyrazin‑2‑one: Physicochemical Baseline


3‑Chloro‑1,5,6‑trimethyl‑pyrazin‑2‑one (C₇H₉ClN₂O, MW 172.61 g/mol) is a chlorinated pyrazinone derivative that belongs to the broader class of 2(1H)-pyrazinones . The compound carries a chloro substituent at the 3‑position and three methyl groups at the 1‑, 5‑ and 6‑positions of the pyrazinone ring, creating a distinct electronic and steric profile compared with non‑halogenated or less‑substituted pyrazinone analogs . It is supplied primarily as a research‑grade intermediate with typical purities ≥95% .

Electrophilic scaffold for SNAr at 3‑position
Trimethyl substitution provides steric and lipophilic control
Compatible with med chem library diversification workflows

Why Generic Analogs Cannot Substitute


Simple replacement of 3‑chloro‑1,5,6‑trimethyl‑pyrazin‑2‑one with non‑halogenated pyrazinones (e.g., 3,5,6‑trimethyl‑2(1H)-pyrazinone) or with pyrazines lacking the carbonyl moiety alters both physicochemical properties and synthetic utility. The chlorine atom at the 3‑position is a crucial leaving group that enables regioselective nucleophilic aromatic substitution, a reactivity feature that is absent in the non‑halogenated analog [1]. Furthermore, the presence of three methyl substituents increases lipophilicity and steric bulk relative to less substituted chloro‑pyrazinones such as 3‑chloro‑5‑methylpyrazin‑2(1H)-one, directly affecting solubility, membrane permeability, and downstream synthetic compatibility . Consequently, direct substitution of this compound in a synthetic sequence or biological assay with a seemingly similar pyrazinone is likely to produce divergent results and compromise reproducibility.

Non‑halogenated pyrazinone
Lacks the chlorine leaving group, eliminating SNAr reactivity and changing synthetic utility.
Less‑methylated chloro‑pyrazinone
Lower lipophilicity and steric bulk alter solubility, permeability, and downstream compatibility.
Simple pyrazine or non‑carbonyl analog
Different electronic profile and absence of the carbonyl group shift reactivity and analytical behavior.

Differentiation from In‑Class Alternatives


Molecular Weight vs. Non‑Halogenated Analog

3‑Chloro‑1,5,6‑trimethyl‑pyrazin‑2‑one possesses a molecular weight of 172.61 g/mol (C₇H₉ClN₂O) . In contrast, its closest non‑halogenated analog, 3,5,6‑trimethyl‑2(1H)-pyrazinone, has a molecular weight of 138.17 g/mol (C₇H₁₀N₂O) . This difference of 34.44 g/mol (approximately 25% larger mass) is analytically significant for LC‑MS detection and for the design of synthetic pathways that rely on mass‑directed purification or isotopic pattern recognition.

Molecular Weight
Head‑to‑head
172.61 vs 138.17 g/mol
(+34.44 g/mol, 25% increase)
Supports mass‑based identification in complex mixtures
Calculated from molecular formula; distinct isotopic pattern
Physicochemical Properties Analytical Chemistry Mass Spectrometry

Lipophilicity (clogP) Comparison

The calculated octanol‑water partition coefficient (clogP) for 3‑chloro‑1,5,6‑trimethyl‑pyrazin‑2‑one is estimated to be approximately 1.8, based on its molecular structure . This is substantially higher than the clogP of the less substituted comparator 3‑chloro‑5‑methylpyrazin‑2(1H)-one, which is estimated at approximately 0.8 . The 1.0 log unit difference corresponds to a 10‑fold higher theoretical partition into lipid membranes, suggesting that the trimethylated compound will exhibit markedly different solubility and permeability profiles in both synthetic and biological settings.

Lipophilicity (clogP)
Data to verify
clogP ≈1.8 vs ≈0.8
(Δ 1.0 log unit)
Indicates higher lipid partitioning; affects solubility/permeability profiles
Estimated values; experimental logP not yet available
Lipophilicity Drug Design ADME

Nucleophilic Substitution Reactivity

Literature on the broader class of 3‑halo‑2(1H)-pyrazinones establishes that the 3‑halo substituent (chlorine) is readily displaced by a variety of nucleophiles (amines, alkoxides, thiols), whereas the corresponding non‑halogenated 2(1H)-pyrazinones do not participate in such substitution reactions [1]. This class‑level reactivity distinction means that 3‑chloro‑1,5,6‑trimethyl‑pyrazin‑2‑one can serve as a versatile electrophilic building block for the introduction of diverse functional groups at the 3‑position, a synthetic option that is unavailable with the non‑halogenated 3,5,6‑trimethyl‑2(1H)-pyrazinone.

SNAr Reactivity
Class‑level
Expected SNAr at 3‑position vs unreactive non‑halogenated analog
Supports late‑stage diversification for library synthesis
Class‑level inference from 3‑halo‑2(1H)-pyrazinones; confirm experimentally
Synthetic Chemistry Nucleophilic Aromatic Substitution Reactivity

Spectral Fingerprint & InChIKey Uniqueness

The InChIKey for 3‑chloro‑1,5,6‑trimethyl‑pyrazin‑2‑one is LFXVHHPMFDFHQZ‑UHFFFAOYSA‑N, as documented in the SpectraBase spectral database [1]. This identifier is unique to the specific substitution pattern and tautomeric form of the compound. The corresponding non‑halogenated analog, 3,5,6‑trimethyl‑2(1H)-pyrazinone, has a different InChIKey (FZWUIWQMJFAWJW‑UHFFFAOYSA‑N) and distinct NMR spectra [2]. The availability of a confirmed spectral fingerprint enables unequivocal identity verification and purity assessment using standard analytical instrumentation (e.g., ¹H‑NMR, ¹³C‑NMR), reducing the risk of misidentification during procurement or in‑house synthesis.

Spectral Fingerprint
Reported
Unique InChIKey and distinct NMR spectra vs non‑halogenated analog
Supports identity verification and quality control
Reference data available from SpectraBase and NIST
Analytical Chemistry NMR Spectroscopy Quality Control

Procurement & Research Applications


Med Chem Building Block for 3‑Substituted Libraries

The compound is most effectively utilized as an electrophilic scaffold in nucleophilic aromatic substitution (S_NAr) reactions to generate focused libraries of 3‑amino, 3‑alkoxy, or 3‑thio‑substituted pyrazinones. This approach is validated by the well‑established reactivity of 3‑halo‑2(1H)-pyrazinones [1] and is particularly valuable when the steric and electronic effects of the three methyl groups are required to modulate target binding or pharmacokinetic properties. Procurement should be prioritized when synthetic routes demand a late‑stage diversification step that is incompatible with non‑halogenated or less alkylated pyrazinone analogs.

Analytical Reference Standard

The distinct molecular weight (172.61 g/mol) and InChIKey (LFXVHHPMFDFHQZ‑UHFFFAOYSA‑N) of 3‑chloro‑1,5,6‑trimethyl‑pyrazin‑2‑one make it a suitable candidate for use as a reference standard in LC‑MS and NMR method development [2]. Its unique mass and spectral signature allow it to be clearly distinguished from related pyrazinone impurities or degradation products. Purchasing a high‑purity (≥95%) batch from a reputable supplier is recommended for calibration curves, system suitability testing, and identity confirmation in quality control laboratories.

Agrochemical Intermediate with Lipophilicity Edge

The elevated clogP of approximately 1.8 (estimated) compared with less alkylated chloro‑pyrazinones suggests that 3‑chloro‑1,5,6‑trimethyl‑pyrazin‑2‑one may be a preferred intermediate for the synthesis of agrochemical candidates where increased lipophilicity is desired to enhance foliar uptake or soil mobility. While direct biological activity data for this specific compound are sparse in the public domain, its physicochemical profile aligns with the requirements of many crop protection agents, and it should be selected over lower‑logP chloro‑pyrazinones when the target product must meet specific lipophilicity criteria.

Isotopic Labeling via Reactive Halogen Handle

The presence of a chlorine atom at the 3‑position offers a convenient site for isotopic exchange or for the introduction of isotopically labeled nucleophiles (e.g., ¹⁵N‑amines, ¹³C‑labeled alkyl groups). This capability is particularly relevant for the preparation of stable isotope‑labeled internal standards for mass spectrometry‑based quantification, where the trimethyl substitution pattern must be retained to ensure identical chromatographic behavior to the unlabeled analyte. Procurement of the unlabeled parent compound is the first step in establishing such a labeling protocol [1].

Application
Selection Property
Validation Focus
Med Chem Building Block
Reactive electrophilic scaffold
SNAr library diversification
Analytical Reference Standard
Distinct mass & spectral signature
Identity confirmation & purity assessment
Agrochemical Intermediate
Lipophilicity profile
Foliar uptake or soil mobility assessment
Isotopic Labeling Precursor
Reactive halogen handle
Isotopic labeling protocol validation
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